molecular formula C17H23F3N2O3S B7496558 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine

1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine

Cat. No.: B7496558
M. Wt: 392.4 g/mol
InChI Key: WHNGIDGYKDWADQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine is a complex organic compound characterized by the presence of a cyclohexyl group, a trifluoromethoxyphenyl group, and a sulfonylpiperazine moiety.

Preparation Methods

The synthesis of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the trifluoromethoxyphenyl intermediate:

    Cyclohexylation: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction.

    Sulfonylation: The sulfonyl group is added to the piperazine ring through a sulfonyl chloride reagent under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is studied for its effects on cellular processes and its potential as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine can be compared with other sulfonylpiperazine derivatives, such as:

    1-Cyclohexyl-4-[2-(methoxy)phenyl]sulfonylpiperazine: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    1-Cyclohexyl-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric effects, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3S/c18-17(19,20)25-15-8-4-5-9-16(15)26(23,24)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNGIDGYKDWADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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